3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by its multi-ring structure incorporating elements of pyrido, pyrimidin, and quinazolinone. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Key steps may include:
Step 1: Synthesis of the 7,8-dihydropyrido[4,3-d]pyrimidin intermediate, which can be achieved through condensation reactions involving pyrimidine derivatives.
Step 2: Formation of the quinazolinone core via a cyclization reaction, often requiring heating under reflux with appropriate catalysts.
Step 3: Final coupling of the two fragments through nucleophilic substitution or condensation reactions, often involving the use of strong bases and suitable solvents such as DMF or DMSO.
Industrial Production Methods
Industrial production methods for this compound would likely focus on scaling up the laboratory synthesis processes. This would involve the optimization of reaction conditions to improve yield, purity, and cost-efficiency. Key considerations would include:
Use of flow chemistry to enhance reaction rates and scalability.
Implementation of robust purification techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions such as:
Oxidation: Typically, it involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This may involve catalytic hydrogenation using palladium on carbon.
Substitution: Common substitutions could include halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, sodium hypochlorite.
Reducing agents: Sodium borohydride, palladium on carbon with hydrogen.
Substituting reagents: Alkyl halides, aryl halides in the presence of catalysts like copper or palladium.
Major Products
Oxidation products: Formation of quinazolinone oxides or ketones.
Reduction products: Formation of dihydro derivatives.
Substitution products: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its complex structure, which makes it a candidate for studies in organic synthesis and reaction mechanisms.
Biology
Biologically, it may be investigated for its interactions with cellular components, potentially serving as a lead compound in drug discovery.
Medicine
Medically, derivatives of this compound could exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial properties, thus being valuable in drug development.
Industry
Industrially, this compound could be applied in the design of novel materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets. This can include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound interacts with to exert biological effects.
Pathways Involved: Signal transduction pathways that are modulated by the interaction of the compound with its targets, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar ring structures, 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its unique combination of pyrido, pyrimidin, and quinazolinone rings, which may impart distinct biological activities.
Similar Compounds
Quinazolinone derivatives: Compounds like erlotinib and gefitinib, which are used as kinase inhibitors in cancer therapy.
Pyrimidin derivatives: Compounds such as 5-fluorouracil and methotrexate, known for their roles in chemotherapy.
Pyrido compounds: Nicotine and anabasine, which interact with nicotinic acetylcholine receptors.
Properties
IUPAC Name |
3-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQGDLMWNHBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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